2-Propenal, 3-[4-(dimethylamino)phenyl]-2-methyl-

CYP2A6 Inhibition Nicotine Cessation Structure-Activity Relationship

2-Propenal, 3-[4-(dimethylamino)phenyl]-2-methyl- (CAS 181381-18-0), also known as (Z)-3-[4-(dimethylamino)phenyl]-2-methylprop-2-enal, is a synthetic, low-molecular-weight (189.25 g/mol) aromatic aldehyde with the formula C12H15NO. It belongs to the cinnamaldehyde derivative class, characterized by a para-dimethylamino electron-donating group and an alpha-methyl substituent on the propenal backbone.

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
CAS No. 181381-18-0
Cat. No. B12552697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propenal, 3-[4-(dimethylamino)phenyl]-2-methyl-
CAS181381-18-0
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESCC(=CC1=CC=C(C=C1)N(C)C)C=O
InChIInChI=1S/C12H15NO/c1-10(9-14)8-11-4-6-12(7-5-11)13(2)3/h4-9H,1-3H3
InChIKeyZZNDWTMGGCTTSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propenal, 3-[4-(dimethylamino)phenyl]-2-methyl- (CAS 181381-18-0): Chemical Identity and Core Properties for Procurement Decisions


2-Propenal, 3-[4-(dimethylamino)phenyl]-2-methyl- (CAS 181381-18-0), also known as (Z)-3-[4-(dimethylamino)phenyl]-2-methylprop-2-enal, is a synthetic, low-molecular-weight (189.25 g/mol) aromatic aldehyde with the formula C12H15NO . It belongs to the cinnamaldehyde derivative class, characterized by a para-dimethylamino electron-donating group and an alpha-methyl substituent on the propenal backbone. This structure creates a conjugated donor-π-acceptor (D-π-A) system, which underpins its potential utility as a chromogenic reagent or synthetic intermediate, though its specific differentiation profile requires careful comparator-based evaluation against analogs like 4-(dimethylamino)cinnamaldehyde (DMAC, CAS 6203-18-5) or other cinnamaldehyde derivatives to justify its selection in research or industrial procurement.

Why Generic Substitution of 2-Propenal, 3-[4-(dimethylamino)phenyl]-2-methyl- Is a High-Risk Procurement Strategy


Simple substitution with a more common cinnamaldehyde, such as unsubstituted cinnamaldehyde (CA) or 4-(dimethylamino)cinnamaldehyde (DMAC), is a hazardous assumption for any application where biological activity, photophysical properties, or precise chemical reactivity is critical. The introduction of a single methyl group at the alpha position creates significant steric and electronic perturbations that can fundamentally alter a molecule's behavior, despite its seemingly minor structural difference. High-quality, quantitative evidence is required to validate that the chosen derivative, not a cheaper or more readily available analog, is the correct compound. However, for this specific compound, direct comparative data from primary research literature or patents is critically limited, making an informed substitution decision impossible without de novo experimental validation. Any attempt at substitution based solely on class-level structural similarity would be scientifically unsound.

Quantitative Differentiation Evidence for 2-Propenal, 3-[4-(dimethylamino)phenyl]-2-methyl- Against Comparator Compounds


CYP2A6 Time-Dependent Inhibition: A Clear Mechanistic Bifurcation Between α-Methyl and α-Halogenated Cinnamaldehydes

A key differentiation point emerges from a patent investigating cinnamaldehyde (CA) derivatives as CYP2A6 inhibitors for nicotine cessation. While α-chloro-cinnamaldehyde is a potent time-dependent inhibitor (30.7-fold more potent than t-CA), the patent specifically identifies that alpha-alkyl substituted analogs, including α-methyl-CA (also referred to as 2-methyl-CA), were tested and found to **not be time-dependent inhibitors** of CYP2A6 . This binary functional switch—from a mechanism-based inhibitor to a non-time-dependent one—is a direct result of the alpha-methyl substitution. Although this result is for α-methyl-cinnamaldehyde and not the target 4-dimethylamino derivative, it constitutes the strongest available evidence of the functional impact of an alpha-methyl group in this pharmacophore. This single piece of evidence is classified as class-level inference, as it demonstrates a critical functional divergence triggered by the alpha-methyl substituent that is present in the target compound, but the comparator data is not for the exact target molecule.

CYP2A6 Inhibition Nicotine Cessation Structure-Activity Relationship Mechanism-Based Inhibition

Recommended Research Applications for 2-Propenal, 3-[4-(dimethylamino)phenyl]-2-methyl- Based on Current Evidence


Investigating the Steric and Electronic Modulation of CYP Enzyme Inhibition in Cinnamaldehyde Pharmacophores

Given the strong class-level evidence that an alpha-methyl group can serve as a binary switch for time-dependent CYP2A6 inhibition , the target compound is ideally suited as a key probe in structure-activity relationship (SAR) studies. Researchers can use it to systematically map how the combined effect of a para-dimethylamino electron-donating group and an alpha-methyl steric block influences binding affinity, mechanism of action, and selectivity across CYP isoforms (e.g., CYP2A13 vs. CYP2A6). Its use is strategically justified when the goal is to answer a fundamental SAR question, not as a direct lead compound.

Development of Non-Time-Dependent Modulators of Cinnamaldehyde-Sensitive Targets

The evidence suggests a pathway for developing reversible, non-covalent inhibitors by incorporating an alpha-methyl group into cinnamaldehyde-based pharmacophores . The target molecule, with its additional dimethylamino functionality, can be explored for applications where time-dependent (mechanism-based) inhibition is undesirable due to potential for drug-drug interactions or idiosyncratic toxicity. It serves as a superior starting point compared to its alpha-unsubstituted counterparts for such programs, though its own potency profile must be established experimentally.

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